molecular formula C10H14BrN B1381443 1-(2-Bromo-4-methylphenyl)-propylamine CAS No. 1273613-63-0

1-(2-Bromo-4-methylphenyl)-propylamine

Cat. No.: B1381443
CAS No.: 1273613-63-0
M. Wt: 228.13 g/mol
InChI Key: NTMLTRVDCOXWRI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-propylamine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives :1-(2-Bromo-4-methylphenyl)-propylamine serves as a precursor for various synthetic pathways. For instance, it has been utilized in the synthesis of substituted phenyl azetidines, potential antimicrobial agents. The synthesis process involves a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide, leading to different intermediates and eventually forming substituted phenyl azetidines. The synthesized compounds are characterized by various analytical methods and are screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Crystallographic Analysis :The compound has also been a subject in crystallographic studies to understand its structural properties. For example, crystal structure analysis was conducted for p-bromophenyl, di(o-bromo-p-methylphenyl)amine, providing insights into the molecular structure, bond angles, and intermolecular interactions, which are crucial for understanding its reactivity and potential applications in various fields (Xue, Liu, Huang, & Gong, 2000).

Applications in Drug Synthesis

Anticancer Agents :Research has been directed towards synthesizing and evaluating derivatives of this compound for their potential anticancer activity. The synthesized compounds are subjected to in vitro testing against specific cancer cell lines, providing valuable insights into their efficacy and potential as therapeutic agents (Bajaj et al., 2017).

CCRs Antagonists :The compound has been implicated in the synthesis of advanced chemical entities such as CCR5 antagonists, which have applications in treating conditions like HIV. The practical synthesis of these antagonists involves a series of reactions, showcasing the versatility and importance of this compound in medicinal chemistry (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Legal High Identification :Additionally, the compound has been identified in studies concerning legal highs, where it's synthesized and analyzed to understand its properties and potential impacts. Such research provides valuable information for regulatory bodies and healthcare professionals (Hamby, Burnett, Jablonský, Twamley, Kavanagh, & Gardner, 2015).

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLTRVDCOXWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.